![molecular formula C8H6Br2 B3047839 Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- CAS No. 145708-71-0](/img/structure/B3047839.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Descripción general
Descripción
“Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-” is a type of organic compound. It is also known by other names such as Benzocyclobutene, Benzocyclobutane, 1,2-Dihydrobenzocyclobutene, and Cardene . The molecular formula of this compound is C8H8 .
Synthesis Analysis
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene compounds has been reported to involve a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis
The molecular structure of Bicyclo[4.2.0]octa-1,3,5-triene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[4.2.0]octa-1,3,5-triene are complex and can lead to various products . For instance, ionization energy determinations have shown that reactions can lead to C8H8+ ions .Physical And Chemical Properties Analysis
Bicyclo[4.2.0]octa-1,3,5-triene has a molecular weight of 104.1491 . The gas phase thermochemistry data shows that it has a ΔfH° gas of 199.4 ± 0.9 kJ/mol . The phase change data indicates that it has a ΔvapH° of 43.7 ± 0.1 kJ/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangements
Bicyclo[4.2.0]octa-1,3,5-triene and its derivatives have been explored extensively in the realm of chemical synthesis and rearrangements. A noteworthy investigation revealed the rapid and reversible degenerate Cope rearrangement of this compound, highlighting its unique reactivity and potential in synthetic pathways (Doering & Roth, 1963). Furthermore, research has demonstrated the synthesis of mono- and disubstituted derivatives of bicyclo[4.2.0]octa-1,3,5-triene through regioselective lithiation, showcasing the compound's versatility in creating complex molecular architectures (Kündig et al., 1990).
Photochemistry and Thermal Rearrangements
The photochemical properties and thermal rearrangements of bicyclo[4.2.0]octa-1,3,5-triene derivatives have been subjects of interest. Studies have detailed the synthesis and photochemical behavior of bicyclo[4.2.0]octa-2,4,7-trienes, exploring their potential in developing photo-responsive materials (Warrener et al., 1979). Additionally, the thermal rearrangement of bis(dicyanomethylene) derivatives of this compound has been investigated, leading to unexpected products with new electron acceptor properties, which could have implications in electronic and photonic applications (Kawase et al., 2003).
Propiedades
IUPAC Name |
2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUBDRCPFXCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464122 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
CAS RN |
145708-71-0 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



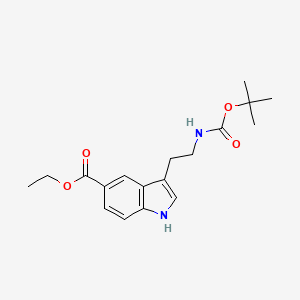
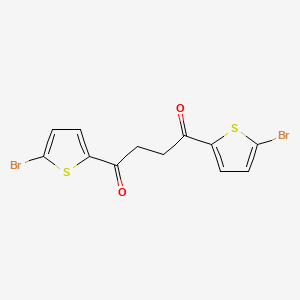
![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)



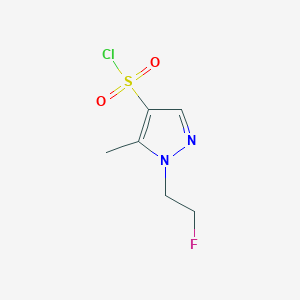
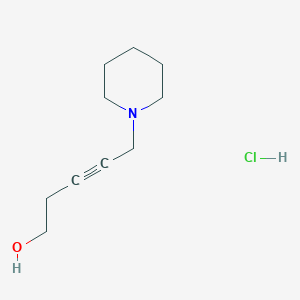
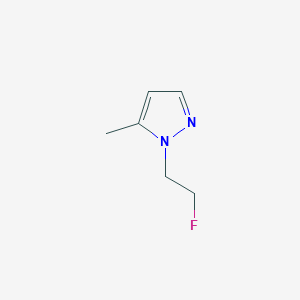
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047774.png)
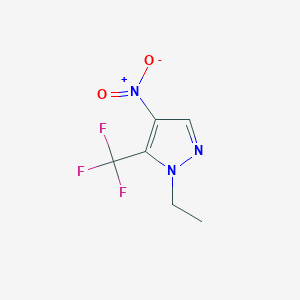
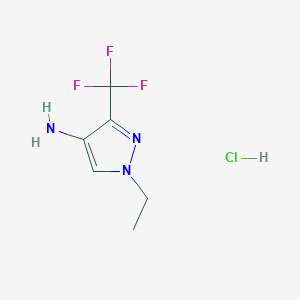
![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)